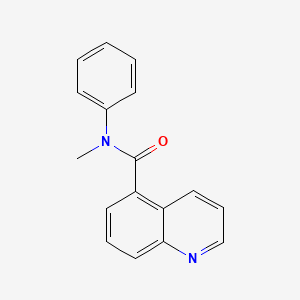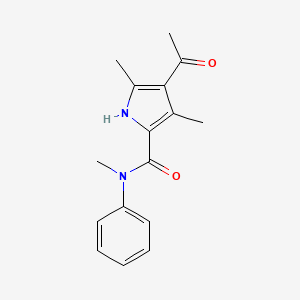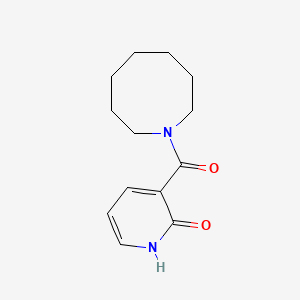
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, several studies have suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to contribute to the development of inflammation and pain.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. For example, it has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the activity of COX-2, which is known to play a key role in the production of prostaglandins. Furthermore, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is its potential as a therapeutic agent for the treatment of various inflammatory diseases and cancer. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one of the main limitations of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is its lack of selectivity, which may lead to unwanted side effects.
未来方向
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. One potential avenue is the development of more selective analogs that can target specific inflammatory pathways without causing unwanted side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide and its potential applications in the treatment of cancer. Furthermore, the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide may also be an area of future research.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to yield N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. The overall process is shown below:
科学研究应用
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-3-4-10(7-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJNESUJSOAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)




![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)
